molecular formula C23H19ClN4O3 B2810927 N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea CAS No. 1116038-36-8

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea

Cat. No.: B2810927
CAS No.: 1116038-36-8
M. Wt: 434.88
InChI Key: RSVKHPDDJWEBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a dihydropyrazine core substituted with a 4-ethoxyphenyl group at position 4 and a 3-methoxyphenylurea moiety. The dihydropyrazine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The ethoxy and methoxy substituents on the aryl rings likely influence lipophilicity, solubility, and binding affinity to biological targets.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-6-8-16(9-7-15)22-26-23(31-27-22)18-10-11-21(30)28(13-18)14-20(29)25-12-17-4-2-3-5-19(17)24/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVKHPDDJWEBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N’-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazinone ring.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N’-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Aryl Substituents Urea Substituents
Target Compound Dihydropyrazine 4-Ethoxyphenyl, 3-methoxyphenyl N/A (direct urea linkage)
BD064 Pyrido[2,3-d]pyrimidin 4-Ethoxyphenyl, fluorophenyl Boronic acid
V030-1028 Pyrrol-2,5-dione 3-Methoxyphenyl, methylphenyl Sulfanylphenyl
9m Thiazole 3,5-Di(trifluoromethyl)phenyl Piperazinylmethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.